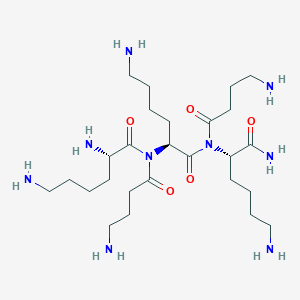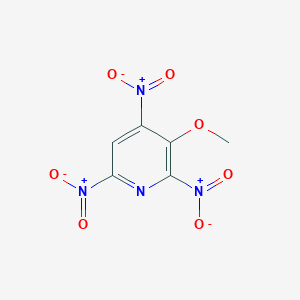![molecular formula C20H15NO B14199797 (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one CAS No. 913814-01-4](/img/structure/B14199797.png)
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of an imine group (C=N) attached to an acenaphthylene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one typically involves the condensation reaction between 2,6-dimethylaniline and acenaphthenequinone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The purification process can be streamlined by employing techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
化学反応の分析
Types of Reactions
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of acenaphthenequinone derivatives.
Reduction: Formation of (2E)-2-[(2,6-Dimethylphenyl)amino]acenaphthylen-1(2H)-one.
Substitution: Formation of substituted acenaphthylene derivatives.
科学的研究の応用
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and organic semiconductors.
作用機序
The mechanism of action of (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may be attributed to the disruption of cell membrane integrity and inhibition of essential metabolic pathways in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- (2E)-2-[(2,4-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- (2E)-2-[(2,5-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- (2E)-2-[(2,3-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
Uniqueness
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethyl groups can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.
特性
CAS番号 |
913814-01-4 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)iminoacenaphthylen-1-one |
InChI |
InChI=1S/C20H15NO/c1-12-6-3-7-13(2)18(12)21-19-15-10-4-8-14-9-5-11-16(17(14)15)20(19)22/h3-11H,1-2H3 |
InChIキー |
RMECEOORFIMKPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N=C2C3=CC=CC4=C3C(=CC=C4)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
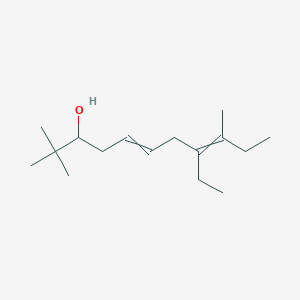
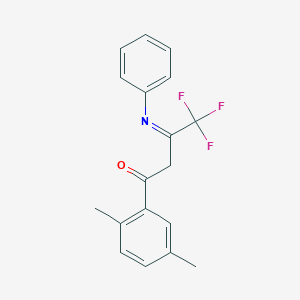
![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
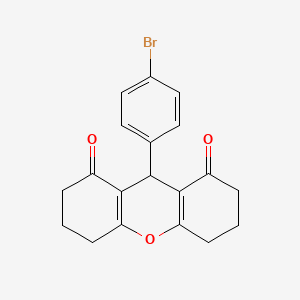
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)

